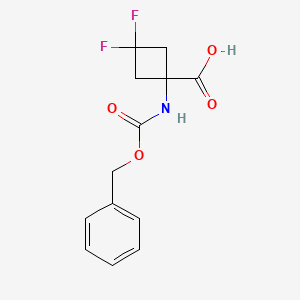

3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid

Description

Properties

IUPAC Name |

3,3-difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO4/c14-13(15)7-12(8-13,10(17)18)16-11(19)20-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEONRICTAYAILT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.

Introduction of Difluoro Groups: The difluoro groups are introduced via a difluoromethylation reaction, which can be achieved using difluoromethylating agents under specific conditions.

Attachment of the Phenylmethoxycarbonylamino Group: This step involves the reaction of the cyclobutane derivative with phenylmethoxycarbonyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems and reaction conditions to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Development :

- This compound serves as a scaffold for developing new pharmaceuticals, particularly in the realm of anticancer agents. Its structure allows for modifications that can enhance biological activity and selectivity against cancer cells.

- Case studies indicate that derivatives of this compound exhibit promising cytotoxicity against various cancer cell lines, suggesting its potential in targeted cancer therapies .

-

Enzyme Inhibition :

- Research has shown that compounds with similar structures can act as inhibitors for specific enzymes involved in disease pathways. For instance, derivatives of cyclobutane carboxylic acids have been studied for their ability to inhibit enzymes linked to inflammation and cancer progression .

- A notable study demonstrated that modifications to the cyclobutane ring could lead to enhanced inhibition of target enzymes, providing a pathway for therapeutic development .

Synthesis and Modification

- The synthesis of 3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid involves several steps starting from readily available precursors.

- Researchers have explored various synthetic routes that allow for the incorporation of different functional groups, enhancing the compound's pharmacological properties .

Case Studies

- Anticancer Activity :

- Inflammatory Disease Models :

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The difluoro groups and the phenylmethoxycarbonylamino moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3,3-difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid are best understood in comparison to related cyclobutane derivatives. Below is a detailed analysis:

Structural Analogues

Key Research Findings

Fluorine Substitution: The 3,3-difluoro substitution increases the acidity of the carboxylic acid (pKa ~2.5–3.0) compared to non-fluorinated analogs (pKa ~4.5–5.0), enhancing solubility in polar solvents .

Protecting Group Dynamics :

- The Z group (phenylmethoxycarbonyl) is acid-labile, suitable for temporary protection in solution-phase synthesis, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-labile, preferred in solid-phase methodologies .

- In peptide stapling, cyclobutane rigidity (e.g., in E7/Z7 derivatives) improves α-helix stabilization, but fluorine’s steric effects may alter stapling efficiency .

Comparative Physicochemical Properties: Lipophilicity: The Z group and fluorine atoms in the target compound increase logP (~1.5–2.0) compared to non-fluorinated analogs (logP ~0.5–1.0) . Metabolic Stability: Fluorinated derivatives exhibit slower hepatic clearance due to reduced CYP450 enzyme interaction .

Biological Activity

3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features a cyclobutane ring substituted with difluoro and phenylmethoxycarbonylamino groups, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate specific biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways. Inhibitors can alter substrate availability and enzyme kinetics, leading to changes in cellular metabolism.

- Receptor Interaction : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions such as proliferation and apoptosis.

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the biological activity of this compound:

- Anticancer Effects :

- Inflammation Modulation :

- Enzymatic Activity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,3-Difluoro-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, cyclobutane derivatives with fluorine substituents often require low-temperature reactions (0–5°C) to minimize side reactions like defluorination . Key steps include:

- Carbamate Protection : Use of phenylmethoxycarbonyl (Cbz) groups to protect the amino group during synthesis, as seen in analogous cyclobutane-carboxylic acid derivatives .

- Purification : Silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) to isolate intermediates with >90% purity .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for the cyclobutane ring (δ ~2.0–3.0 ppm for CH₂ groups) and fluorine-coupled splitting patterns (e.g., δ −88 to −91 ppm in ¹⁹F NMR for CF₂ groups) .

- HRMS : Accurate mass measurements (e.g., M+Na⁺ at 456.0502 Da) confirm molecular formula and isotopic patterns .

Advanced Research Questions

Q. What computational strategies predict the stability and reactivity of the cyclobutane core under varying pH and temperature conditions?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate bond angles and ring strain in the cyclobutane moiety using software like GROMACS. Fluorine substituents increase ring rigidity, reducing conformational flexibility .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the Cbz-protected amino group may act as a hydrogen-bond donor in aqueous environments .

Q. How do steric and electronic effects of the difluoro and Cbz groups influence regioselectivity in derivatization reactions?

- Methodological Answer :

- Steric Effects : The Cbz group directs reactions away from the cyclobutane ring (e.g., favoring carboxylate activation over amide bond cleavage) .

- Electronic Effects : Fluorine’s electronegativity enhances the acidity of adjacent protons (e.g., α-H to CF₂), enabling selective deprotonation for functionalization .

Q. What analytical challenges arise in resolving enantiomers or diastereomers of this compound, and how can they be addressed?

- Methodological Answer :

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IB) with hexane/isopropanol mobile phases. Retention times vary by >2 min for enantiomers .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis. For example, cyclobutane derivatives with Cbz groups crystallize in monoclinic systems (space group P2₁) .

- Data Contradiction : Discrepancies between calculated and observed optical rotations may require revisiting synthetic pathways or crystal-packing effects .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between theoretical and experimental pKa values for the carboxylic acid group?

- Methodological Answer :

- Experimental pKa : Measure via potentiometric titration in 10% DMSO/water. For cyclobutane-carboxylic acids, pKa typically ranges from 2.5–3.5 .

- Theoretical pKa : Use COSMO-RS solvation models. Discrepancies >0.5 units may indicate unaccounted solvent effects or conformational strain .

Application-Oriented Questions

Q. What in vitro assays validate the biological activity of this compound as a protease inhibitor or enzyme modulator?

- Methodological Answer :

- Enzyme Inhibition : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (e.g., Boc-Gln-Ala-Arg-AMC). IC₅₀ values <10 µM suggest high potency .

- Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 monolayers. LogP values ~1.5–2.0 optimize membrane diffusion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.